molecular formula C12H17NOS B13276732 N-[3-(Methylsulfanyl)phenyl]oxan-4-amine

N-[3-(Methylsulfanyl)phenyl]oxan-4-amine

Cat. No.: B13276732
M. Wt: 223.34 g/mol
InChI Key: CERSDHXRTOLVOW-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]oxan-4-amine (CAS 1155103-55-1) is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 g/mol . This molecule features an oxan-4-ylamine (tetrahydropyran-4-amine) group linked to a 3-(methylsulfanyl)phenyl ring, a structure that combines a hydrogen-bonding capable amine with aromatic and sulfur-based functionalities . This specific arrangement makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules and for probing structure-activity relationships . The methylsulfanyl (S-CH3) group on the meta-position of the phenyl ring can serve as a key point for further chemical modification, such as oxidation to sulfoxide or sulfone groups, which can significantly alter the compound's electronic properties and potential for target binding . Similarly, the oxan-4-yl (tetrahydropyran) group is a common scaffold in pharmaceutical agents due to its ability to improve aqueous solubility and metabolic stability. This compound is supplied for research use only and is intended for laboratory applications by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)oxan-4-amine

InChI

InChI=1S/C12H17NOS/c1-15-12-4-2-3-11(9-12)13-10-5-7-14-8-6-10/h2-4,9-10,13H,5-8H2,1H3

InChI Key

CERSDHXRTOLVOW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCOCC2

Origin of Product

United States

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of N 3 Methylsulfanyl Phenyl Oxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Organic Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. For N-[3-(Methylsulfanyl)phenyl]oxan-4-amine, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the oxane ring protons, the amine proton, and the methylsulfanyl group protons. Similarly, the ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms.

However, for a molecule of this complexity, 1D spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and establish definitive connections.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are on adjacent carbons. For the oxane ring, COSY would show correlations between the axial and equatorial protons on the same carbon and between protons on neighboring carbons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique is invaluable for assigning the carbon signals of the oxane ring and the aromatic ring by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the amine proton (N-H) to the carbon at position 4 of the oxane ring and to the carbons of the phenyl ring, confirming the N-C linkages. A correlation from the methyl protons (-SCH₃) to the aromatic C3 carbon would confirm the position of the methylsulfanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. nih.gov This is particularly important for determining the stereochemistry and conformation of the molecule, as discussed in the next section.

Based on data from analogous compounds like 3-(methylthio)aniline (B157570) and 4-aminotetrahydropyran, the predicted NMR data for this compound are summarized below. rsc.orgchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key HMBC Correlations (¹H → ¹³C)
Aromatic C1 ~147 - - C2, C6, C5
Aromatic C2 ~112 ~6.6 d C4, C6, C1
Aromatic C3 ~139 - - C2, C4, C5, -SCH₃
Aromatic C4 ~129 ~7.1 t C2, C6, C3
Aromatic C5 ~116 ~6.5 d C1, C3, C4
Aromatic C6 ~113 ~6.7 s C2, C4, C1
-SCH₃ ~16 ~2.4 s C3
Oxane C4 ~49 ~3.1 m C3'/5', C2'/6'
Oxane C3'/5' ~34 ~1.9 (ax), ~1.5 (eq) m C4, C2'/6'
Oxane C2'/6' ~67 ~3.9 (ax), ~3.4 (eq) m C4, C3'/5'

Note: Predicted chemical shifts are estimates based on structurally similar compounds and may vary depending on the solvent and experimental conditions. "ax" denotes axial protons and "eq" denotes equatorial protons on the oxane ring.

The six-membered oxane (tetrahydropyran) ring is not planar and typically adopts a stable chair conformation to minimize steric strain. cdnsciencepub.com NMR spectroscopy is the primary method for determining the preferred conformation of this ring in solution.

The orientation of the N-[3-(Methylsulfanyl)phenyl]amino substituent at the C4 position can be either axial or equatorial. The preferred conformation is determined by analyzing two key NMR parameters:

¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the proton at C4, one can determine its orientation. A large coupling constant to the adjacent axial protons at C3 and C5 would indicate an equatorial substituent, while small coupling constants would suggest an axial substituent.

Nuclear Overhauser Effect (NOE): NOESY experiments can reveal the spatial proximity of protons. If the substituent is in the axial position, the C4 proton (which would be equatorial) would show NOE correlations to the equatorial protons at C3 and C5. Conversely, an equatorial substituent would result in the C4 proton (now axial) showing strong NOE correlations to the other axial protons at C2 and C6. nih.gov

Microwave spectroscopy studies of tetrahydropyran (B127337) have confirmed that the chair form is the most stable conformation. cdnsciencepub.com For a bulky substituent like the substituted phenylamine group, it is strongly predicted to favor the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition and can be used to deduce structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. nih.gov For this compound (C₁₂H₁₇NOS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com

HRMS Data for this compound

Formula Species Calculated Exact Mass Measured Exact Mass

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule. nih.gov The fragmentation pathways reveal information about the molecule's connectivity.

For this compound, key fragmentation pathways would be expected to involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the oxane ring or parts of it. libretexts.org

Cleavage of the C-S bond , leading to the loss of a methyl radical (•CH₃) or a methylsulfanyl radical (•SCH₃). Mass spectra of aromatic thioethers often show ions corresponding to the loss of •SH. rsc.org

Fragmentation of the oxane ring , which can undergo characteristic cleavages, such as a retro-Diels-Alder reaction or loss of small neutral molecules like H₂O or C₂H₄O.

Cleavage of the C-N bond connecting the phenyl ring to the amine.

Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₂H₁₇NOS + H]⁺

m/z (Hypothetical) Proposed Fragment Structure/Loss
209 [M+H - CH₃]⁺
176 [M+H - SCH₃]⁺
138 [H₂N-C₆H₄-SCH₃]⁺ (Loss of oxane ring)
124 [C₆H₅-NH-CH=CH₂]⁺ (Fragmentation of oxane ring)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups, providing a rapid method for their identification. cuni.cznih.gov

For this compound, the key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine will show a characteristic N-H stretching vibration in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane and methyl groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The ether linkage in the oxane ring will produce a strong, characteristic C-O-C stretching band in the IR spectrum, usually between 1050-1150 cm⁻¹. acs.org

C-S Stretch: The C-S stretching vibration of the methylsulfanyl group is typically weak and appears in the 600-800 cm⁻¹ range.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (Secondary Amine) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
C-O-C Stretch (Ether) 1050 - 1150 IR
C-N Stretch 1250 - 1350 IR

X-ray Crystallography for Absolute Structure and Stereochemical Assignment

Following a comprehensive search of available scientific literature, no specific studies detailing the X-ray crystallographic analysis of this compound could be identified. While X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its absolute structure and stereochemistry, such data for this particular compound does not appear to be publicly accessible.

In a typical X-ray crystallography study, the diffraction pattern of a single crystal of the compound is analyzed to determine its electron density map. This map allows for the precise determination of atomic positions, bond lengths, and bond angles. For a molecule like this compound, this technique would definitively establish the conformation of the oxane ring and the orientation of the N-[3-(methylsulfanyl)phenyl] substituent. However, without experimental data, a detailed discussion and data table for this compound cannot be provided.

Complementary Role of Computational Spectroscopy in Structure Assignment

Similarly, a thorough review of existing research revealed no specific computational spectroscopy studies focused on this compound. Computational spectroscopy serves as a powerful complementary tool to experimental methods for structural elucidation. By employing theoretical models, such as Density Functional Theory (DFT), researchers can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The comparison of these computationally predicted spectra with experimentally obtained data can provide strong evidence for a proposed structure. This is particularly valuable in cases where X-ray quality crystals are difficult to obtain or when confirming assignments in complex NMR spectra. For this compound, computational studies could help in assigning specific proton and carbon signals in its NMR spectrum and in correlating observed IR absorption bands to specific molecular vibrations. The absence of such published research for this compound, however, precludes a detailed analysis and the presentation of comparative data.

Computational and Theoretical Investigations of N 3 Methylsulfanyl Phenyl Oxan 4 Amine

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.govmdpi.comiau.ir Methods like the B3LYP functional combined with basis sets such as 6-31G or 6-311G are commonly used to optimize molecular geometry and predict various properties. nih.govnih.govmdpi.com These calculations can be performed in a vacuum (gas phase) or by modeling the presence of a solvent to better simulate real-world conditions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons that acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govnih.gov Conversely, a large energy gap implies high stability and low reactivity. DFT calculations are a primary method for determining these energy levels. researchgate.netnih.gov For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov

Table 1: Conceptual Overview of Frontier Molecular Orbitals

Orbital/Concept Description Significance in Chemical Reactivity
HOMO Highest Occupied Molecular Orbital; the outermost orbital containing electrons. Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital; the lowest-energy orbital available to accept electrons. Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates the molecule is more reactive and less stable. A large gap indicates higher stability. |

To further refine the understanding of molecular reactivity, specific descriptors derived from quantum chemical calculations are employed.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its interaction with other chemical species. researchgate.netnih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

Fukui Functions: These functions are used within DFT to describe the sensitivity of the electron density of a system to a change in the number of electrons. mdpi.comnih.gov They help in predicting the most reactive sites within a molecule for nucleophilic attack (represented by f+), electrophilic attack (f-), and radical attack (f0). nih.govresearchgate.net Visualizing Fukui functions mapped onto the molecular surface can pinpoint specific atoms that are most likely to participate in chemical reactions. researchgate.net

N-[3-(Methylsulfanyl)phenyl]oxan-4-amine possesses conformational flexibility due to its rotatable bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. Computational methods are used to perform energy minimization, which involves optimizing the molecular geometry to find the lowest energy, and thus most stable, conformation. nih.govnih.gov

These theoretical calculations can be validated by comparing the computed geometrical parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography for similar compounds. nih.gov A good correlation between theoretical and experimental data lends confidence to the computational model used. nih.gov Such studies are essential for understanding how the molecule's three-dimensional shape might influence its interactions with biological targets.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) Methodologies

SAR and QSAR studies are pivotal in medicinal chemistry for designing and optimizing molecules with specific biological activities. SAR explores how changes in the chemical structure of a compound affect its activity, while QSAR aims to create a mathematical relationship between chemical structure and biological activity. nih.govpensoft.netmdpi.com

The core principle of SAR and QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. By systematically modifying a lead compound and observing the resulting changes in activity, researchers can deduce which structural features are important for its function. mdpi.com

QSAR modeling takes this a step further by quantifying this relationship. The process involves:

Data Set Collection: Assembling a series of compounds with known chemical structures and measured biological activities.

Descriptor Calculation: Representing the chemical structures using numerical values known as molecular descriptors.

Model Generation: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity. This model is developed using a "training set" of compounds. pensoft.net

Model Validation: Testing the predictive power of the model on an external "test set" of compounds not used in its creation. pensoft.net

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. pensoft.net

To build a QSAR model for this compound and its analogues, the structure must be converted into a set of numerical descriptors. These descriptors encode different aspects of the molecule's physicochemical properties.

Table 2: Common Types of Molecular Descriptors in QSAR

Descriptor Category Examples Information Encoded
Electronic Dipole moment, Polarization, HOMO/LUMO energies Describes the electronic distribution and reactivity of the molecule. pensoft.net
Steric Molecular volume, Surface area, Molecular weight Relates to the size and shape of the molecule, which influences its fit into a binding site. pensoft.net
Topological Connectivity indices, Branching indices Describes the atomic arrangement and branching of the molecular skeleton. researchgate.net
Hydrophobicity LogP (partition coefficient) Measures the lipophilicity of the molecule, which affects its absorption, distribution, and membrane permeability. pensoft.net

| Thermodynamic | Heat of formation, Hydration energy | Relates to the energetic stability of the molecule. pensoft.net |

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. For a molecule like this compound, a combination of electronic, steric, and hydrophobicity descriptors would likely be essential to capture the features governing its potential biological activity.

Computational Approaches for Exploring Chemical Space around the this compound Scaffold

The exploration of the chemical space surrounding the this compound scaffold is a critical step in identifying analogs with potentially improved properties. This process often involves the generation of virtual libraries of related compounds and their subsequent evaluation using computational models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this exploration. nih.govnih.gov By developing robust QSAR models, it is possible to predict the biological activity of novel compounds based on their structural features. nih.gov

The process begins with the generation of a diverse set of molecular descriptors for a series of known active and inactive compounds related to the this compound scaffold. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, volume). Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to generate 3D-QSAR models that provide insights into the steric and electrostatic requirements for activity. nih.gov

Once a statistically significant QSAR model is developed and validated, it can be used to screen a virtual library of compounds derived from the this compound scaffold. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov The insights gained from the QSAR model can also guide the design of new analogs with optimized properties. For instance, if the model indicates that a bulky substituent at a particular position is detrimental to activity, new designs would avoid this feature.

Mereological Considerations in QSAR Modeling of Organic Compounds

Mereology, the theory of part-whole relationships, provides a conceptual framework for understanding the construction of QSAR models. hyle.orgresearchgate.net In the context of QSAR, different mereological levels can be considered. researchgate.net At a fundamental level, a molecule (the whole) is composed of atoms (the parts). However, QSAR models often utilize more complex "parts," such as functional groups or molecular fragments, to describe the whole molecule. hyle.org

QSAR practitioners often favor a mereology of substance-molecule, which is influenced by a balance between computational capacity and the desired simplicity of the model. hyle.org This approach treats the molecule as a collection of predefined fragments or properties, which simplifies the computational complexity. However, it is important to recognize that this is a pragmatic choice and that a more detailed mereological analysis, considering the interplay of electronic and steric effects between different parts of the molecule, can lead to more robust and predictive QSAR models. researchgate.net The bias in QSAR studies towards organic chemistry is also a point of mereological interest, suggesting that the "parts" used in these models are heavily influenced by the synthetic accessibility and historical focus of pharmaceutical research. hyle.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful lens through which to examine the behavior of this compound at an atomic level. These techniques allow for the visualization of its three-dimensional structure, the study of its interactions with biological macromolecules, and the analysis of its dynamic behavior over time.

Ligand-Protein Interaction Profiling for Understanding Binding Modes (Academic Context)

To understand the potential biological targets of this compound, ligand-protein interaction profiling through molecular docking is a crucial first step. This computational technique predicts the preferred orientation of a ligand when bound to a protein target, as well as the binding affinity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate different binding poses.

For this compound, this would involve docking the molecule into the binding sites of various potential protein targets. The resulting interaction profiles would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of the oxane ring could act as a hydrogen bond donor, while the phenyl ring could engage in pi-pi stacking interactions with aromatic residues in the protein's active site.

The table below illustrates a hypothetical ligand-protein interaction profile for this compound with a generic protein kinase, a common drug target.

Interaction TypeLigand Atom/GroupProtein Residue (Hypothetical)
Hydrogen Bond (Donor)Oxan-4-amine (-NH)Asp184 (side chain)
Hydrogen Bond (Acceptor)Methylsulfanyl sulfur atomLys72 (backbone NH)
HydrophobicPhenyl ringVal57, Leu135
Pi-Pi StackingPhenyl ringPhe165

Such detailed interaction profiling is instrumental in understanding the molecular basis of binding and can guide the rational design of more potent and selective inhibitors.

Conformational Dynamics and Flexibility Analysis

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound and its interactions over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape. youtube.com

An MD simulation of this compound, either in a solvent or bound to a protein, would reveal the flexibility of different parts of the molecule. For instance, the torsion angles around the bond connecting the phenyl ring to the amine linker and the bond connecting the amine to the oxane ring would be expected to show significant fluctuations. The oxane ring itself may also exhibit different chair and boat conformations.

Analysis of the MD trajectory can provide valuable information on the dominant conformations of the molecule and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Techniques such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analysis can be used to quantify the molecule's flexibility. The results of such analyses can inform the design of more rigid analogs that may have improved binding affinity by reducing the entropic penalty of binding.

Chemical Reactivity and Derivatization Studies of N 3 Methylsulfanyl Phenyl Oxan 4 Amine

Reactions Involving the Amine Functionality

The secondary amine group is a primary site for chemical reactions, enabling the introduction of various substituents through several common transformations.

The nucleophilic nature of the secondary amine makes it amenable to acylation, alkylation, and sulfonylation. libretexts.org

Acylation: The amine can be readily converted to an amide by reacting it with acyl chlorides or acid anhydrides. libretexts.org For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-[3-(methylsulfanyl)phenyl]oxan-4-amine. This reaction is typically fast and high-yielding. libretexts.org

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. libretexts.org However, this can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a byproduct. libretexts.org A more controlled method for introducing alkyl groups is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

Sulfonylation: The reaction of the amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, reacting the parent compound with methanesulfonyl chloride would produce N-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]oxan-4-amine.

Table 1: Summary of Amine Functionalization Reactions

Reaction Type Reagents Product Class
Acylation Acyl chloride or Acid anhydride, Base Amide
Alkylation Alkyl halide, Base Tertiary Amine
Sulfonylation Sulfonyl chloride, Base Sulfonamide

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds. nih.gov While reactions like the Buchwald-Hartwig amination are typically used to form the initial amine, variations of these methods can be employed for further N-arylation or N-alkenylation, although this is less common for secondary amines. These reactions generally require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. nih.gov

Transformations of the Methylsulfanyl Group

The methylsulfanyl group offers another site for chemical modification, primarily through oxidation of the sulfur atom.

The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide (B87167) or a sulfone. magritek.com This transformation is significant as it alters the electronic properties and polarity of the molecule.

Sulfoxide Formation: The use of mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, selectively oxidizes the thioether to a sulfoxide, yielding N-[3-(methylsulfinyl)phenyl]oxan-4-amine.

Sulfone Formation: Employing stronger oxidizing agents or an excess of a milder one, such as potassium permanganate (B83412) or excess hydrogen peroxide, results in the formation of the corresponding sulfone, N-[3-(methylsulfonyl)phenyl]oxan-4-amine. magritek.com

Table 2: Oxidation Products of the Methylsulfanyl Group

Product Typical Oxidizing Agents
N-[3-(Methylsulfinyl)phenyl]oxan-4-amine (Sulfoxide) m-CPBA (1 equiv.), Sodium periodate
N-[3-(Methylsulfonyl)phenyl]oxan-4-amine (Sulfone) Potassium permanganate, Excess m-CPBA or H2O2

While less common, the methylsulfanyl group can undergo cleavage to form a thiol. This can be achieved using strong reducing agents or certain metal complexes. The resulting thiol, N-(3-mercaptophenyl)oxan-4-amine, can then be used in subsequent reactions, such as alkylation with different alkyl halides to introduce novel thioether moieties.

Reactions on the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

The phenyl ring of N-[3-(Methylsulfanyl)phenyl]oxan-4-amine is susceptible to electrophilic attack, and its reactivity is influenced by the directing effects of the amine and methylsulfanyl substituents.

Electrophilic Aromatic Substitution (EAS): The amine group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org The methylsulfanyl group is also an ortho-, para-director, though its activating effect is weaker. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur at the positions ortho and para to the amine. wikipedia.orgmasterorganicchemistry.com Given that the para position is occupied by the methylsulfanyl group, substitution will predominantly occur at the positions ortho to the amine. For instance, nitration with nitric and sulfuric acid would likely yield N-(2-nitro-5-(methylsulfanyl)phenyl)oxan-4-amine and N-(4-nitro-3-(methylsulfanyl)phenyl)oxan-4-amine. masterorganicchemistry.com

Metalation: Directed ortho-metalation can be achieved using a strong base, such as an organolithium reagent. The amine group can direct the deprotonation of the ortho position on the phenyl ring. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Ring-Opening and Functionalization Reactions of the Oxane Moiety

Detailed research on the specific ring-opening and functionalization reactions of the oxane (tetrahydropyran) moiety within the compound this compound is not extensively documented in publicly available scientific literature. However, general principles of heterocyclic chemistry and studies on analogous aminotetrahydropyran systems allow for a discussion of potential, albeit not empirically demonstrated for this specific molecule, chemical transformations.

The tetrahydropyran (B127337) ring is a saturated oxygen-containing heterocycle and is generally characterized by its relative stability, rendering it less susceptible to ring-opening reactions compared to strained systems like epoxides. Cleavage of the C-O bonds within the oxane ring typically requires harsh reaction conditions, such as treatment with strong acids at elevated temperatures or the use of potent reducing agents.

While direct ring-opening of N-substituted-4-aminotetrahydropyrans is not a commonly reported transformation, functionalization of the oxane ring itself, without cleavage, has been explored in related systems. These reactions primarily involve the activation of C-H bonds at positions other than the carbon bearing the amino group. For instance, palladium-catalyzed C-H arylation has been demonstrated on aminotetrahydropyran scaffolds, showcasing a method for introducing substituents onto the heterocyclic ring. nih.gov

It is important to distinguish these C-H functionalization reactions from ring-opening reactions. The former adds molecular complexity while preserving the core heterocyclic structure, whereas the latter involves the scission of the ring to form an acyclic product.

Due to the lack of specific studies on this compound, a detailed presentation of research findings with data tables on its ring-opening and functionalization is not possible at this time. Research in this area would be necessary to elucidate the specific reactivity of the oxane moiety in this particular chemical context.

N 3 Methylsulfanyl Phenyl Oxan 4 Amine As a Scaffold for Chemical Probe Development in Fundamental Research

Design Principles for Scaffold Derivatization to Modulate Molecular Recognition

The process of modifying a scaffold like N-[3-(Methylsulfanyl)phenyl]oxan-4-amine is guided by fundamental principles of medicinal chemistry aimed at enhancing its interaction with biological targets. nih.govnih.gov The primary goal is to systematically alter the molecule's structure to achieve desired properties such as high potency, selectivity, and appropriate physicochemical characteristics for its intended application. researchgate.net This is often achieved through an iterative process of design, synthesis, and testing to build a comprehensive structure-activity relationship (SAR).

Key derivatization points on the this compound scaffold include:

The Secondary Amine: This group can be acylated, alkylated, or sulfonated to introduce a wide variety of substituents. These modifications can probe for hydrogen bonding interactions, introduce charged groups to interact with polar residues in a binding pocket, or be used to attach larger functional moieties.

The Phenyl Ring: The aromatic ring can be further substituted at its vacant positions. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which can influence binding affinity. Additionally, these positions can be used to introduce groups that improve properties like solubility or metabolic stability.

The Methylsulfanyl Group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which dramatically changes the polarity and hydrogen bonding capabilities of this part of the molecule. This can be a key strategy to improve selectivity or alter the molecule's pharmacokinetic profile.

The Oxane Ring: While less commonly modified, the oxane ring provides a specific three-dimensional conformation. Replacing it with other cyclic systems (a practice known as scaffold hopping) can be used to explore different spatial arrangements of the key functional groups to find a better fit for a biological target. biosolveit.deresearchgate.net

The table below illustrates hypothetical derivatizations and their potential impact on molecular recognition properties.

Modification Site Derivative Example Rationale for Modulation of Molecular Recognition
Secondary AmineN-acetylationIntroduces a hydrogen bond acceptor; may improve selectivity by interacting with specific residues.
Secondary AmineN-benzylationAdds a bulky, hydrophobic group to probe for corresponding pockets in the target protein.
Phenyl RingAddition of a 4-fluoro groupCan enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.
Phenyl RingAddition of a 5-methoxy groupIntroduces a hydrogen bond acceptor and can alter the conformation of the phenyl ring.
Methylsulfanyl GroupOxidation to sulfoxideIncreases polarity and introduces a strong hydrogen bond acceptor, potentially altering target selectivity.

Strategies for Incorporating this compound into Novel Chemical Probes

A chemical probe is a molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a complex biological environment. researchgate.nettandfonline.com The this compound scaffold can be converted into a chemical probe by attaching a reporter group or a reactive group. researchgate.net The key is to choose an attachment point that does not disrupt the core interactions between the scaffold and its target.

Common strategies for converting a scaffold into a chemical probe include:

Attachment of Fluorophores: A fluorescent dye can be attached, often to the secondary amine or a newly introduced functional group on the phenyl ring, via a flexible linker. This allows for the visualization of the target's location and movement within cells using techniques like fluorescence microscopy.

Biotinylation: The addition of a biotin (B1667282) tag creates a high-affinity handle for avidin (B1170675) or streptavidin proteins. This is useful for affinity purification, allowing researchers to pull the target protein out of a complex mixture of other cellular components to identify it or study its binding partners.

Photoaffinity Labeling: A photoreactive group, such as a diazirine or an azide, can be incorporated into the structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein. This permanently links the probe to its target, which is invaluable for target identification and validation studies.

The following table outlines potential strategies for incorporating probe functionalities onto the scaffold.

Probe Type Reporter/Reactive Group Potential Attachment Point Application
Fluorescent ProbeFluorescein, RhodamineSecondary amine (via an amide linker)Cellular imaging, fluorescence polarization assays
Affinity ProbeBiotinPhenyl ring (via a long PEG linker)Target pull-down, immunoprecipitation
Photoaffinity ProbeDiazirinePhenyl ringCovalent labeling for target identification

Applications in Investigating Molecular Interactions and Pathways in Chemical Biology (Excluding Clinical Studies)

Chemical probes derived from the this compound scaffold can be powerful tools for dissecting complex biological processes at the molecular level. rroij.comontosight.ai These probes enable researchers to modulate the activity of a specific protein in a controlled manner, providing insights that are often complementary to genetic approaches. febs.org

Potential applications in fundamental research include:

Target Identification and Validation: A common challenge in drug discovery is identifying the specific protein that a bioactive small molecule interacts with. A probe with a reactive group can be used to covalently label its target, which can then be identified using mass spectrometry. This confirms the molecular target and validates it for further investigation.

Elucidating Signal Transduction Pathways: By using a probe that inhibits or activates a specific protein, researchers can observe the downstream effects on a signaling pathway. rroij.com This helps to map the connections between different proteins in a pathway and understand how information is transmitted through the cell. ontosight.ai

Studying Protein-Protein Interactions: Some probes can be designed to bind at the interface of two proteins, either stabilizing or disrupting their interaction. rroij.com This allows for the study of the functional consequences of specific protein-protein interactions, which are crucial for nearly all cellular processes. rroij.com

Cellular Imaging: Fluorescently labeled probes allow for the direct visualization of a target protein's localization and dynamics within living cells. This can reveal information about the protein's function, such as its movement between different cellular compartments in response to a stimulus.

Role as a Building Block for Functional Organic Materials in Academic Studies

Beyond its applications in chemical biology, the this compound structure can also serve as a versatile building block for the synthesis of functional organic materials. researchgate.netchemrxiv.org The presence of multiple reactive sites allows for its incorporation into larger, more complex architectures with interesting electronic, optical, or self-assembly properties. mdpi.com

Potential roles in materials science include:

Monomers for Polymerization: The secondary amine and the phenyl ring can be functionalized to act as monomers in polymerization reactions. For example, the amine could be reacted with diacyl chlorides to form polyamides, or the phenyl ring could be halogenated and used in cross-coupling reactions to create conjugated polymers. These materials could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Scaffolds for Dendrimers and Macrocycles: The molecule can act as a core or a branching unit for the construction of dendrimers. researchgate.net By reacting the amine and positions on the phenyl ring, successive generations of the material can be built outwards, creating highly branched, tree-like macromolecules with a large number of surface functional groups.

Components of Supramolecular Assemblies: The hydrogen bonding capabilities of the amine and the oxane oxygen, along with potential pi-stacking interactions of the phenyl ring, could be exploited to create self-assembling systems. By designing complementary molecules, it may be possible to form gels, liquid crystals, or other ordered structures driven by non-covalent interactions.

The table below summarizes the potential of this scaffold in creating new organic materials.

Material Type Relevant Functional Groups Synthetic Strategy Potential Application
Conjugated PolymersPhenyl ring, secondary aminePalladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Organic electronics, sensors
PolyamidesSecondary aminePolycondensation with diacyl chloridesHigh-performance plastics, fibers
DendrimersSecondary amine, phenyl ringDivergent or convergent synthesisDrug delivery, catalysis
Supramolecular GelsSecondary amine, oxane oxygenSelf-assembly through hydrogen bondingSmart materials, tissue engineering

Future Research Directions and Uncharted Territories for N 3 Methylsulfanyl Phenyl Oxan 4 Amine Research

Exploration of Novel and Efficient Synthetic Pathways

The accessibility of a compound is paramount to its exploration. While N-[3-(Methylsulfanyl)phenyl]oxan-4-amine can likely be synthesized through established methods, future research should focus on developing novel, efficient, and scalable synthetic pathways.

One of the most promising avenues is the application of modern cross-coupling reactions. The Buchwald-Hartwig amination , a cornerstone of C-N bond formation, stands out as a highly versatile method. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This palladium-catalyzed reaction could couple 3-(methylsulfanyl)aniline with oxan-4-one's corresponding halide or triflate precursor. Future work should aim to optimize catalyst systems, particularly exploring bulky, electron-rich phosphine (B1218219) ligands that are known to enhance reaction efficiency and substrate scope. wikipedia.org

Another key strategy is reductive amination , a robust and widely used method in pharmaceutical chemistry for synthesizing amines. nih.govpurdue.edunih.gov This approach would involve the condensation of 3-(methylsulfanyl)aniline with oxan-4-one to form an intermediate imine, which is then reduced in situ. Research in this area could focus on employing milder and more selective reducing agents to improve yields and functional group tolerance. Microwave-assisted protocols could also be explored to significantly reduce reaction times. researchgate.net

A comparative analysis of these potential primary synthetic routes is outlined below.

Table 1: Comparative Overview of Potential Synthetic Pathways

Synthetic PathwayKey ReagentsPotential AdvantagesAreas for Research Focus
Reductive Amination3-(Methylsulfanyl)aniline, Oxan-4-one, Reducing Agent (e.g., NaBH(OAc)₃)Operational simplicity, readily available starting materials, high atom economy. nih.govScreening of novel reducing agents, development of one-pot procedures, flow chemistry adaptation. nih.gov
Buchwald-Hartwig Amination3-Bromo- or 3-iodo-thioanisole, Oxan-4-amine, Palladium catalyst, Ligand, BaseBroad substrate scope, high functional group tolerance, excellent yields. wikipedia.orgorganic-chemistry.orgDevelopment of more active and stable catalyst systems, use of non-precious metal catalysts (e.g., Ni, Cu). acsgcipr.org

Development of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, the development of advanced computational models could accelerate the discovery of its potential applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in drug discovery to correlate a compound's chemical structure with its biological activity. researchgate.netjocpr.comresearchgate.net Future research could involve building robust QSAR models for a library of this compound derivatives. This would entail synthesizing a focused set of analogs with systematic variations and testing their activity in relevant biological assays. The resulting data would be used to train machine learning algorithms, creating models capable of predicting the activity of virtual compounds and prioritizing the synthesis of the most promising candidates. ncsu.edu

Furthermore, molecular dynamics simulations could provide insights into how this molecule and its derivatives interact with biological targets, such as protein binding pockets. ncsu.edu These simulations can help elucidate binding modes, predict binding affinities, and explain the structural basis for observed activity, thereby guiding rational drug design.

Table 2: Proposed Computational Workflow for Predictive Modeling

PhaseMethodologyObjectiveExpected Outcome
1: Initial ScreeningMolecular DockingIdentify potential biological targets by screening against a library of protein structures.A ranked list of potential protein targets based on predicted binding affinity.
2: Model BuildingQSAR AnalysisDevelop a predictive model based on a training set of synthesized analogs and their measured bioactivities. researchgate.netA validated QSAR model capable of predicting the activity of new, unsynthesized derivatives.
3: Dynamic AnalysisMolecular Dynamics SimulationsInvestigate the dynamic behavior and stability of the ligand-protein complex for top-ranked hits. ncsu.eduDetailed understanding of binding interactions and conformational changes.
4: Property PredictionADMET PredictionComputationally estimate absorption, distribution, metabolism, excretion, and toxicity profiles.Early-stage assessment of the "drug-likeness" of potential lead compounds.

Integration with High-Throughput Synthesis and Screening for Academic Chemical Probe Discovery

Chemical probes are small molecules used to study the function of proteins and biological pathways. promega.comnih.govunc.edu The scaffold of this compound is well-suited for the generation of a diverse chemical library for high-throughput screening (HTS) to identify novel chemical probes. nih.gov

Future research should integrate automated, parallel synthesis techniques to rapidly generate a library of derivatives. Modifications could be made at three key positions:

The Aromatic Ring: Introducing various substituents to probe electronic and steric effects.

The Amine: N-alkylation or N-acylation to modify basicity and steric bulk.

The Thioether: Oxidation to the corresponding sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity.

Once synthesized, this library could be subjected to HTS against a wide range of biological targets. nih.gov This approach, often employed in academic drug discovery centers, can efficiently identify "hits"—compounds that show activity against a specific target. nih.gov These hits can then be further optimized to develop potent and selective chemical probes for biological research.

Understanding Complex Reactivity and Selectivity Profiles in Multi-functionalized Systems

The this compound molecule contains multiple reactive sites, leading to a complex but potentially useful reactivity profile. A key area of future research will be to understand and control the selectivity of reactions on this multi-functionalized system.

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating secondary amine group. However, the directing effects of the amine (ortho-, para-directing) and the methylsulfanyl group (ortho-, para-directing) are complex. The amine is a strong activating group, while the methylsulfanyl group is a moderately activating group. This would likely direct incoming electrophiles to the positions ortho and para to the amino group. Understanding the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation will be crucial for the controlled synthesis of derivatives. nih.govnih.govorganic-chemistry.orgacs.org

The sulfur atom of the thioether group is susceptible to oxidation , readily forming a sulfoxide and then a sulfone. libretexts.org These transformations dramatically alter the electronic properties of the substituent, turning it from an electron-donating to a strongly electron-withdrawing group. This provides a chemical switch to modulate the reactivity of the aromatic ring and the basicity of the amine, a strategy that could be exploited in the design of stimuli-responsive molecules.

Potential in the Development of this compound Derivatives for Materials Science or Supramolecular Chemistry Research

Beyond biological applications, the unique structural features of this compound suggest potential in materials science and supramolecular chemistry.

The thioether group is known to coordinate with various metal ions, particularly soft metals like gold, palladium, and silver. taylorandfrancis.comnih.gov This property could be exploited to create self-assembled monolayers (SAMs) on metal surfaces or to synthesize novel coordination polymers and metal-organic frameworks (MOFs). Derivatives of this compound could be designed as ligands where the thioether acts as a binding site, and other parts of the molecule are tailored to control the packing and properties of the resulting material.

In supramolecular chemistry, the combination of a hydrogen bond donor (the secondary amine) and a potential metal-coordinating site (the thioether) could lead to the formation of complex, self-assembled structures. Research could explore the use of this molecule as a building block for creating molecular cages, capsules, or stimuli-responsive gels held together by a combination of hydrogen bonds and metal-ligand interactions. The oxidation of the thioether to a sulfoxide or sulfone, which are excellent hydrogen bond acceptors, could be used as a trigger to alter these supramolecular assemblies. nih.govresearchgate.net

Q & A

Basic Research Questions

What are the standard synthetic routes for N-[3-(Methylsulfanyl)phenyl]oxan-4-amine, and how is structural purity validated?

Methodological Answer:

  • Synthesis:
    A common approach involves reductive amination between oxan-4-amine and 3-(methylsulfanyl)benzaldehyde under hydrogenation (e.g., using NaBH₄ or H₂/Pd-C). Alternative routes may employ nucleophilic substitution of activated oxane derivatives with 3-(methylsulfanyl)aniline. Reaction optimization (e.g., solvent selection, temperature) is critical to minimize byproducts like over-alkylated amines .
  • Purity Validation:
    Use 1H/13C-NMR to confirm the absence of unreacted starting materials and byproducts. Key diagnostic signals include the oxane ring protons (δ 1.5–4.0 ppm) and the methylsulfanyl group (δ 2.1–2.3 ppm). HPLC-MS (ESI+) can detect trace impurities, while FTIR (ν C-S stretch ~600–700 cm⁻¹) confirms functional group integrity .

How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/EtOH mixtures).
  • X-ray Diffraction (XRD): Use SHELXL for refinement, focusing on resolving the oxane chair conformation and the dihedral angle between the oxane ring and the aryl group. Hydrogen bonding between the amine and sulfanyl groups may stabilize the lattice .
  • Data Interpretation: Compare bond lengths/angles with similar oxan-4-amine derivatives (e.g., fluorophenyl analogs) to identify steric or electronic effects of the methylsulfanyl substituent .

What assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Use microbroth dilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ampicillin and adjust solvent (DMSO) concentration to ≤1% to avoid cytotoxicity .
  • Cytotoxicity Testing: Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results with structurally related compounds (e.g., fluorophenyl-oxan-amines) to assess the role of the methylsulfanyl group .

Advanced Research Questions

How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use identical vehicles like DMSO/PBS).
  • Metabolic Stability: Perform hepatic microsome assays to identify metabolite interference. For example, methylsulfanyl groups may oxidize to sulfoxides/sulfones under certain conditions, altering activity .
  • Statistical Validation: Apply multivariate analysis to isolate variables (e.g., substituent electronic effects, logP) contributing to activity discrepancies. Cross-reference with QSAR models .

What computational strategies predict its binding affinity for target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like enzymes (e.g., cytochrome P450) or receptors. Parameterize the methylsulfanyl group’s van der Waals radii and partial charges accurately.
  • MD Simulations: Run GROMACS simulations (50–100 ns) to assess conformational stability in binding pockets. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with catalytic residues .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energies, comparing results with fluorophenyl analogs to evaluate substituent effects .

How can synthetic yield be optimized without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination. Monitor enantiomeric excess via chiral HPLC .
  • Solvent Optimization: Use DoE (Design of Experiments) to balance polarity and reaction rate. For example, THF/MeOH mixtures may enhance both solubility and stereoselectivity.
  • In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., imine precursors) and adjust reaction parameters dynamically .

What strategies elucidate the role of the methylsulfanyl group in structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., methylsulfonyl, hydroxyl) and compare bioactivity. Use Hammett plots to correlate electronic effects (σ values) with potency .
  • Proteomics Profiling: Apply thermal shift assays (TSA) to identify proteins with affinity shifts induced by methylsulfanyl substitution. Validate hits via SPR (Surface Plasmon Resonance) .
  • Crystallographic Analysis: Solve co-crystal structures with target enzymes to visualize direct interactions (e.g., sulfur-π interactions with aromatic residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.